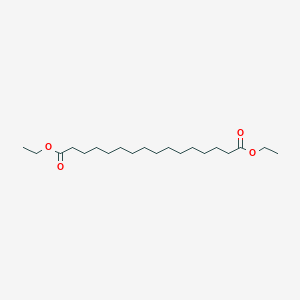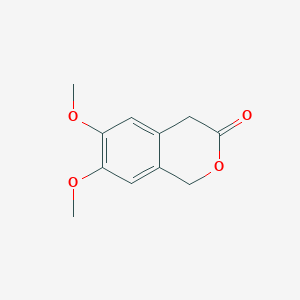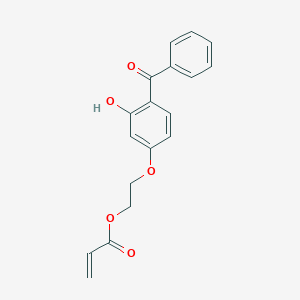
2-(4-苯甲酰基-3-羟基苯氧基)乙基丙烯酸酯
描述
2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate is a derivative of oxybenzone, widely recognized for its application as a UV-blocking agent in the fabrication of contact lenses . This compound contains both a vinyl group and an aromatic benzoyl group, making it useful in polymerization and crosslinking reactions . Its unique structure allows it to exhibit desirable properties such as high reactivity, good adhesion to various substrates, and resistance to UV degradation .
科学研究应用
2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers for coatings, adhesives, and dental fillings.
Biology: Incorporated into biomaterials for its UV-blocking properties.
Medicine: Utilized in the fabrication of contact lenses to protect eyes from UV radiation.
Industry: Applied in the production of durable and long-lasting fluorine-silicone acrylic resins.
作用机制
Target of Action
It is a derivative of oxybenzone, which is widely used as a uv-blocking agent . Therefore, it can be inferred that its primary targets could be the molecules that absorb UV radiation.
Mode of Action
2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate contains both a vinyl group and an aromatic benzoyl group . This structure makes it useful in polymerization and crosslinking reactions . The compound can interact with its targets by forming covalent bonds, leading to the formation of a polymer network. This network can absorb and dissipate UV radiation, thereby protecting the underlying material from UV damage .
Result of Action
The molecular and cellular effects of 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate’s action primarily involve the absorption and dissipation of UV radiation . This prevents UV-induced damage to the material it is applied to, such as contact lenses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate. For instance, exposure to sunlight (UV radiation) activates its UV-blocking properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate typically involves the esterification of 4-benzoyl-3-hydroxyphenol with ethyl acrylate . The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then neutralized, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate involves similar synthetic routes but on a larger scale. The process includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products .
化学反应分析
Types of Reactions
2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize with other acrylates and methacrylates to form polymers with UV-blocking characteristics.
Crosslinking: The compound can participate in crosslinking reactions, enhancing the mechanical properties of the resulting polymers.
Common Reagents and Conditions
Polymerization: Initiated by free radicals, typically using initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) under thermal or UV conditions.
Crosslinking: Often involves the use of multifunctional acrylates or methacrylates as crosslinking agents.
Major Products
相似化合物的比较
Similar Compounds
2-Hydroxy-4-methoxybenzophenone: Another UV-blocking agent with similar applications.
4-Methacryloxy-2-hydroxybenzophenone: Used in polymerization reactions for UV-resistant polymers.
2-Hydroxy-4-acryloxyethoxybenzophenone: Similar in structure and function, used in coatings and adhesives.
Uniqueness
2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate stands out due to its high reactivity and ability to form durable crosslinked networks. Its unique combination of a vinyl group and an aromatic benzoyl group makes it particularly effective in polymerization and crosslinking reactions, providing superior UV resistance and mechanical properties .
属性
IUPAC Name |
2-(4-benzoyl-3-hydroxyphenoxy)ethyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-2-17(20)23-11-10-22-14-8-9-15(16(19)12-14)18(21)13-6-4-3-5-7-13/h2-9,12,19H,1,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMXJQKTXREVGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29963-76-6 | |
| Record name | 2-Propenoic acid, 2-(4-benzoyl-3-hydroxyphenoxy)ethyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29963-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8066058 | |
| Record name | 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8066058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16432-81-8 | |
| Record name | 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16432-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyasorb UV 2098 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016432818 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-(4-benzoyl-3-hydroxyphenoxy)ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8066058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-benzoyl-3-hydroxyphenoxy)ethyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.792 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate impact the electrical properties of crosslinked polyethylene (XLPE)?
A: This compound, when added to XLPE, acts as a modifier that significantly improves its direct current (DC) electrical properties. [] This improvement stems from the compound's polar functional groups. These groups introduce deeper traps within the XLPE matrix. [] These traps hinder the movement of charge carriers, effectively suppressing space charge accumulation, a major factor leading to electrical degradation in insulating materials. [] The result is a material with reduced DC conduction and enhanced DC breakdown strength, especially at elevated temperatures. []
Q2: Can you explain the synthesis process of 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate and highlight any critical factors?
A: This compound is synthesized through a two-step process: etherification followed by esterification. [] The starting materials are 2,4-dihydroxybenzophenone, ethylene carbonate, and acrylic acid. [] Temperature control is crucial during synthesis. The optimal reaction temperature is 150°C. [] Additionally, using a catalyst and a polymerization inhibitor is necessary to achieve a desirable yield. [] Under optimized conditions, a yield of up to 58.76% can be achieved. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


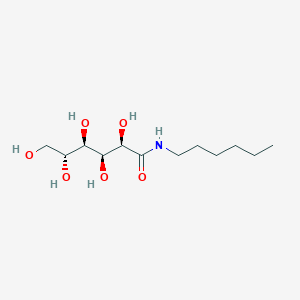
![alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate](/img/structure/B98638.png)
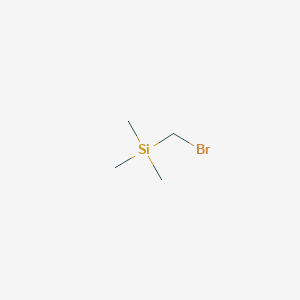


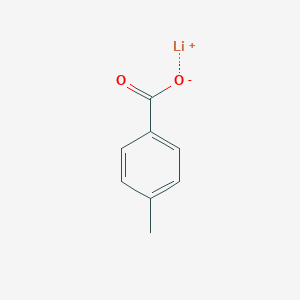
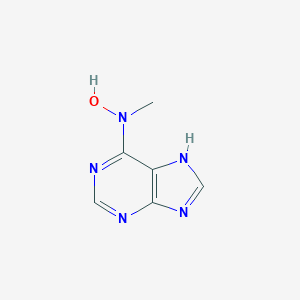
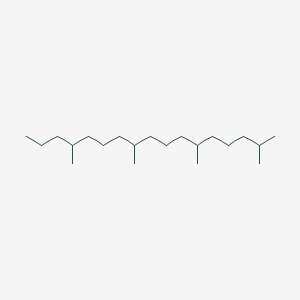
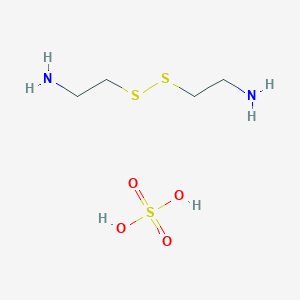
![1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B98656.png)
